molecular formula C10H12O2S B14418475 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol CAS No. 85591-44-2

4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol

Cat. No.: B14418475
CAS No.: 85591-44-2
M. Wt: 196.27 g/mol
InChI Key: XZGOCBFZHYQJLO-UHFFFAOYSA-N
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Description

4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is an organic compound that features a phenolic group, a methyl group, and an oxirane (epoxide) ring attached to a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 4-methyl-2-thiophenol with an epoxide-containing reagent under controlled conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Diols and alcohol derivatives.

    Substitution: Various substituted phenols and thioethers.

Scientific Research Applications

4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenolic group can participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-{[(oxiran-2-yl)methoxy]phenol}
  • 4-Methyl-2-{[(oxiran-2-yl)methyl]thio}phenol
  • 4-Methyl-2-{[(oxiran-2-yl)methyl]amino}phenol

Uniqueness

4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both the oxirane ring and the sulfanyl linkage, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

85591-44-2

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

4-methyl-2-(oxiran-2-ylmethylsulfanyl)phenol

InChI

InChI=1S/C10H12O2S/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8,11H,5-6H2,1H3

InChI Key

XZGOCBFZHYQJLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)SCC2CO2

Origin of Product

United States

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